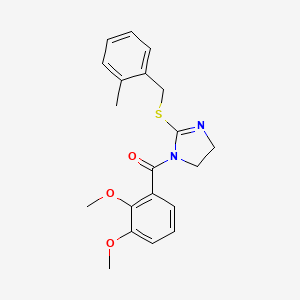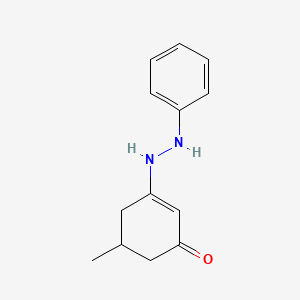![molecular formula C16H17N3O3 B2561914 3-ベンゾ[d]1,3-ジオキソール-5-イル-4-(ヒドロキシイミノ)-1,6-ジメチル-5,6,7-トリヒドロ1H-インダゾール CAS No. 1025312-21-3](/img/structure/B2561914.png)
3-ベンゾ[d]1,3-ジオキソール-5-イル-4-(ヒドロキシイミノ)-1,6-ジメチル-5,6,7-トリヒドロ1H-インダゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-benzo[d]1,3-dioxolen-5-yl-4-(hydroxyimino)-1,6-dimethyl-5,6,7-trihydro1H-indazole is a useful research compound. Its molecular formula is C16H17N3O3 and its molecular weight is 299.33. The purity is usually 95%.
BenchChem offers high-quality 3-benzo[d]1,3-dioxolen-5-yl-4-(hydroxyimino)-1,6-dimethyl-5,6,7-trihydro1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-benzo[d]1,3-dioxolen-5-yl-4-(hydroxyimino)-1,6-dimethyl-5,6,7-trihydro1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemistry: This compound serves as a valuable building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure facilitates the study of reaction mechanisms and pathways.
Biology: In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors and modulators of biochemical pathways.
Medicine: Preliminary studies suggest that compounds in this class could possess pharmacological properties, including anti-inflammatory and anticancer activities. Research is ongoing to determine their efficacy and safety in medical applications.
Industry: Industrially, this compound can be utilized in the development of advanced materials and catalysts due to its robust and versatile structure.
Mechanism of Action: : The mechanism by which this compound exerts its effects is believed to involve the interaction of its hydroxyimino group with molecular targets such as enzymes and receptors. This interaction can lead to the inhibition or modulation of specific biochemical pathways. The aromatic and heterocyclic elements contribute to its ability to traverse biological membranes, enhancing its efficacy in cellular environments.
Comparison with Similar Compounds: : When compared to similar compounds such as 3-benzo[d]1,3-dioxole derivatives and hydroxyimino-indazole analogues, 3-benzo[d]1,3-dioxolen-5-yl-4-(hydroxyimino)-1,6-dimethyl-5,6,7-trihydro1H-indazole stands out due to its unique combination of structural features. Its specific functional groups allow for a broader range of chemical reactions and biological activities.
Similar Compounds: : Other compounds in this category include 3-benzo[d]1,3-dioxole-5-carbaldehyde, 4-hydroxyimino-1,6-dimethyl-5,6,7-trihydro-1H-indazole, and various substituted indazole derivatives. Each of these compounds shares certain structural elements but differs in terms of reactivity and application.
So, you want to take this for a spin or maybe chat about something else now?
準備方法
Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multi-step process starting with the preparation of the benzo[d]1,3-dioxole core. Subsequent functionalization steps involve the introduction of the hydroxyimino group and the indazole moiety. Typically, reactions such as nitration, reduction, and cyclization are employed under controlled conditions to yield the final product.
Industrial Production Methods: Industrially, the production of 3-benzo[d]1,3-dioxolen-5-yl-4-(hydroxyimino)-1,6-dimethyl-5,6,7-trihydro1H-indazole would likely involve continuous flow processes to ensure high efficiency and purity. Methods such as catalytic hydrogenation and advanced oxidation processes could be optimized for large-scale synthesis.
化学反応の分析
Types of Reactions: This compound can undergo a variety of reactions including oxidation, reduction, and substitution. The hydroxyimino group is particularly reactive and can participate in nucleophilic and electrophilic reactions.
Common Reagents and Conditions: Reagents such as sodium borohydride, hydrogen peroxide, and various acids and bases are commonly used to facilitate these reactions. Conditions such as temperature, pressure, and solvent choice are critical to achieving desired outcomes.
Major Products: Oxidation reactions typically lead to the formation of nitroso derivatives, while reduction can yield amino derivatives. Substitution reactions often result in the formation of more complex heterocyclic compounds.
特性
IUPAC Name |
(NZ)-N-[3-(1,3-benzodioxol-5-yl)-1,6-dimethyl-6,7-dihydro-5H-indazol-4-ylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-9-5-11(18-20)15-12(6-9)19(2)17-16(15)10-3-4-13-14(7-10)22-8-21-13/h3-4,7,9,20H,5-6,8H2,1-2H3/b18-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOFYIDQBMYCHZ-WQRHYEAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(=NO)C1)C(=NN2C)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC2=C(/C(=N\O)/C1)C(=NN2C)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-1-(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2561832.png)

![2,4-diethyl 5-{2-[(4-chlorophenyl)sulfanyl]acetamido}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2561836.png)
![4-(benzyloxy)-N-[(cyclohexylcarbamothioyl)amino]benzamide](/img/structure/B2561837.png)

![N-(2,4-dimethoxyphenyl)-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide](/img/structure/B2561841.png)
![5-(3-chlorophenyl)-3-(4-(dimethylamino)phenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2561842.png)



![3-(4-methoxyphenyl)-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2561847.png)
![2-ethoxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2561849.png)

![N-cyclohexyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-methyl-2-oxoacetamide](/img/structure/B2561854.png)
